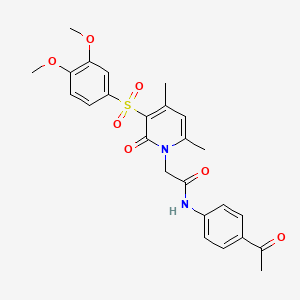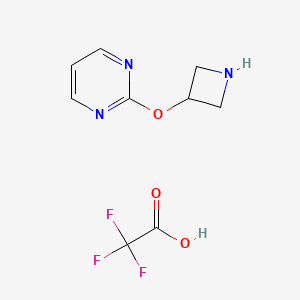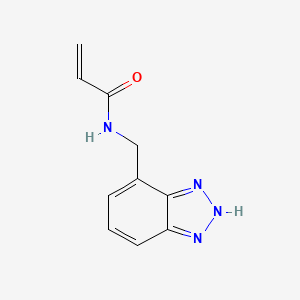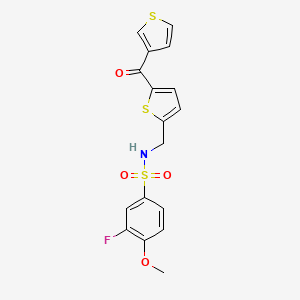
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide, also known as Bromo-DragonFLY, is a potent hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists at Purdue University led by David Nichols. Bromo-DragonFLY is known for its long duration of action, which can last up to 2-3 days, and its high potency, with a dosage as low as 200 micrograms being enough to produce strong hallucinations. Despite its potential as a research tool, Bromo-DragonFLY is not approved for human consumption due to its unpredictable and potentially dangerous effects.
Wirkmechanismus
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY acts by binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. When 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY binds to the 5-HT2A receptor, it activates a cascade of signaling pathways that ultimately lead to changes in neuronal activity and perception. The exact mechanism by which 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY produces its hallucinogenic effects is not fully understood, but it is thought to involve changes in the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and attention.
Biochemical and Physiological Effects:
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces profound changes in perception, mood, and thought processes, which can last for several hours or even days. Some of the common effects of 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY include visual hallucinations, altered sense of time, increased empathy and sociability, and feelings of euphoria or anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has several advantages as a research tool, including its high potency, long duration of action, and ability to selectively activate the 5-HT2A receptor. However, it also has several limitations, including its potential for unpredictable and dangerous effects, its illegal status in many countries, and the difficulty of obtaining pure samples for research purposes.
Zukünftige Richtungen
Despite the challenges associated with studying 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY, there are several promising avenues for future research. One area of interest is the potential therapeutic applications of hallucinogenic drugs, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the development of new drugs that selectively target the 5-HT2A receptor, which could lead to more effective and safer treatments for a variety of conditions. Finally, there is a need for further research into the mechanisms of action of hallucinogenic drugs, which could shed light on the neural basis of perception, consciousness, and self-awareness.
Synthesemethoden
The synthesis of 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY involves multiple steps and requires advanced knowledge of organic chemistry. The starting material is 3,5-dimethoxyphenethylamine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced with lithium aluminum hydride to yield the primary amine, which is further reacted with cyclobutanone to form the cyclobutylamine. Finally, the amide bond is formed by reacting the cyclobutylamine with N-methylbenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has been used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of drugs like LSD and psilocybin. 4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamideFLY has also been used to study the role of the 5-HT2A receptor in regulating mood, cognition, and perception.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-18(15(9-17)5-4-6-15)14(19)10-7-11(20-2)13(16)12(8-10)21-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBSIHAGARUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanocyclobutyl)-3,5-dimethoxy-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)